

GDC-0575 Dihydrochloride: A Technical Overview of a Potent CHK1 Inhibitor

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Compound of Interest		
Compound Name:	GDC-0575 dihydrochloride	
Cat. No.:	B10831045	Get Quote

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Abstract

GDC-0575, also known as ARRY-575 or RG7741, is a potent and highly selective, orally bioavailable small-molecule inhibitor of Checkpoint Kinase 1 (CHK1).[1] Its dihydrochloride salt is the form commonly utilized in research and preclinical development. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway, playing a pivotal role in cell cycle arrest to allow for DNA repair.[2] By inhibiting CHK1, GDC-0575 abrogates DNA damage-induced cell cycle checkpoints, leading to increased DNA damage and subsequent apoptosis in cancer cells. This chemosensitization activity makes it a promising candidate for combination therapies with DNA-damaging agents.[2] This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and relevant experimental protocols for **GDC-0575 dihydrochloride**.

Chemical Structure and Properties

GDC-0575 dihydrochloride is the hydrochloride salt of the active parent compound GDC-0575. The addition of two hydrochloride moieties enhances the solubility and stability of the compound for experimental and preclinical use.



Property	Value	Reference	
Chemical Name	N-[4-[(3R)-3-amino-1- piperidinyl]-5-bromo-1H- pyrrolo[2,3-b]pyridin-3-yl]- cyclopropanecarboxamide, dihydrochloride		
Synonyms	ARRY-575 dihydrochloride, RG7741 dihydrochloride	[4][5]	
Molecular Formula	C16H22BrCl2N5O	[5][6]	
Molecular Weight	451.19 g/mol	[5]	
CAS Number	1657014-42-0	[5][6]	
Appearance	Solid	[5]	
Purity	99.32%	[5]	
IC50	1.2 nM for CHK1	[7][4]	

Solubility	Concentration	Reference
DMSO	75 mg/mL (198.27 mM)	[7]

Storage and Stability	Conditions	Duration	Reference
Stock Solution (-80°C)	Sealed, away from moisture	6 months	[8]
Stock Solution (-20°C)	Sealed, away from moisture	1 month	[8]

Mechanism of Action and Signaling Pathway

GDC-0575 is a selective ATP-competitive inhibitor of CHK1.[9] In response to DNA damage, Ataxia Telangiectasia and Rad3-related (ATR) protein kinase is activated and subsequently



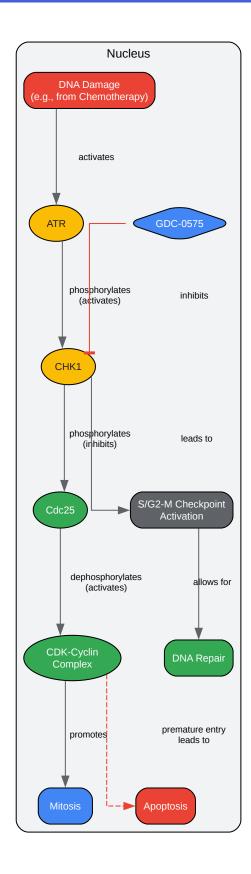




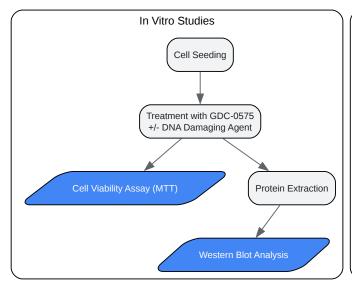
phosphorylates and activates CHK1.[1] Activated CHK1 then phosphorylates downstream targets, most notably the Cdc25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest in the S and G2/M phases, which allows time for DNA repair.[2]

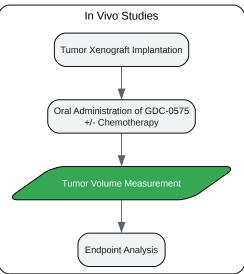
By inhibiting CHK1, GDC-0575 prevents the phosphorylation and inactivation of Cdc25, leading to persistent CDK activity. This forces cells with damaged DNA to bypass the S and G2/M checkpoints and enter mitosis prematurely, resulting in mitotic catastrophe and apoptosis.[1][2] This mechanism of action underlies the ability of GDC-0575 to sensitize cancer cells to DNA-damaging chemotherapeutic agents.











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